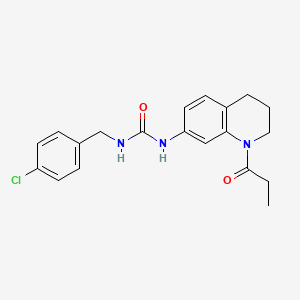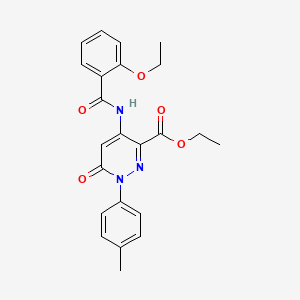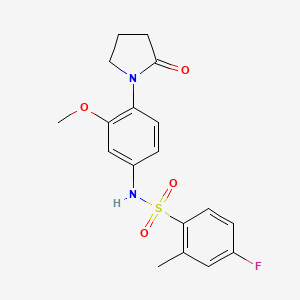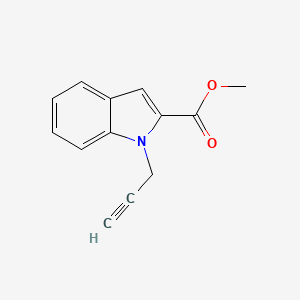
N-(3-morpholin-4-ylpropyl)-N'-(3-nitrophenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-morpholin-4-ylpropyl)-N'-(3-nitrophenyl)oxamide, also known as MNPA, is a chemical compound that has been extensively studied in scientific research. MNPA is a small molecule inhibitor that has shown potential in a variety of applications, including cancer treatment, drug development, and neuroscience research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of Biologically Active Compounds
N-(3-morpholin-4-ylpropyl)-N'-(3-nitrophenyl)oxamide serves as an important intermediate in the synthesis of various biologically active compounds. It has been synthesized through methods involving cyclopentanone oxime and 1-fluoro-4-nitrobenzene, demonstrating its significance in the development of small molecule inhibitors for anticancer studies. The synthesis process showcases the compound's utility in medicinal chemistry for generating derivatives with potential biological activities (Wang et al., 2016).
Antimicrobial and Antifungal Activity
Mannich base derivatives of morpholino compounds, including those related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the compound's relevance in developing new antimicrobial agents, with specific derivatives showing high activity against certain bacterial strains (Idhayadhulla et al., 2014).
Chemical Synthesis and Reactivity
Organocatalytic Reactions
Research on organocatalytic enantioselective reactions involving compounds related to this compound contributes to the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, indicating its utility in stereoselective synthesis and drug development (Mons et al., 2014).
Ni(II)-Catalyzed Oxidative Coupling
The compound's derivatives are used in Ni(II)-catalyzed oxidative coupling reactions, showcasing their applicability in creating complex molecular architectures through C-H bond activation. This research underscores the compound's role in advancing synthetic methodologies (Aihara et al., 2014).
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c20-14(16-5-2-6-18-7-9-24-10-8-18)15(21)17-12-3-1-4-13(11-12)19(22)23/h1,3-4,11H,2,5-10H2,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWLEMFZQBWHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2723618.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2723620.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2723621.png)

![1-benzyl-5-[(chloroacetyl)amino]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2723623.png)




![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2723632.png)

